4-(1-Ethyl-1h-imidazol-2-yl)butan-2-one
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Overview
Description
4-(1-Ethyl-1h-imidazol-2-yl)butan-2-one is a chemical compound that belongs to the class of imidazole derivatives Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms at non-adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Ethyl-1h-imidazol-2-yl)butan-2-one typically involves the reaction of 1-ethylimidazole with a suitable butanone derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The temperature and pressure conditions are carefully monitored to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency. The raw materials are sourced from reliable suppliers, and the entire process is designed to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-(1-Ethyl-1h-imidazol-2-yl)butan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like hydrogen or metal hydrides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole oxides, while substitution reactions can produce a wide range of substituted imidazole derivatives .
Scientific Research Applications
4-(1-Ethyl-1h-imidazol-2-yl)butan-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, catalysts, and other industrial applications.
Mechanism of Action
The mechanism of action of 4-(1-Ethyl-1h-imidazol-2-yl)butan-2-one involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-Ethylimidazole: A simpler derivative with similar chemical properties but different applications.
2-(1H-Imidazol-1-yl)ethanol: Another imidazole derivative with distinct functional groups and uses.
4-(1H-Benzimidazol-2-yl)butan-2-one: A related compound with a benzimidazole ring instead of an imidazole ring.
Uniqueness
4-(1-Ethyl-1h-imidazol-2-yl)butan-2-one stands out due to its unique combination of the imidazole ring and butanone moiety, which imparts specific chemical and biological properties.
Properties
Molecular Formula |
C9H14N2O |
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Molecular Weight |
166.22 g/mol |
IUPAC Name |
4-(1-ethylimidazol-2-yl)butan-2-one |
InChI |
InChI=1S/C9H14N2O/c1-3-11-7-6-10-9(11)5-4-8(2)12/h6-7H,3-5H2,1-2H3 |
InChI Key |
IIUFXVMDUUJZMF-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CN=C1CCC(=O)C |
Origin of Product |
United States |
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